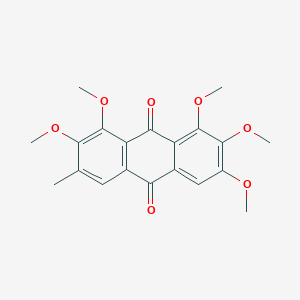
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of an anthracene-9,10-dione derivative. The process may include the use of methanol and a suitable catalyst under controlled temperature and pressure conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure consistent quality and yield, possibly through the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to dihydroanthracene derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroanthracene derivatives .
Applications De Recherche Scientifique
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the anthracene-9,10-dione core play crucial roles in its binding affinity and activity . Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with oxidative stress pathways and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6,7,8-Pentamethoxy-3-methylanthraquinone: Similar in structure but with different methoxy group positions.
2,3-Dimethoxy-6-methylanthracene-9,10-dione: Fewer methoxy groups and different substitution pattern.
2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione: Contains a hydroxyl group instead of one methoxy group.
Uniqueness
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups and the presence of a methyl group on the anthracene-9,10-dione core.
Propriétés
Numéro CAS |
81892-82-2 |
|---|---|
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1,2,3,7,8-pentamethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O7/c1-9-7-10-13(19(26-5)17(9)24-3)16(22)14-11(15(10)21)8-12(23-2)18(25-4)20(14)27-6/h7-8H,1-6H3 |
Clé InChI |
FVJRXHCWZJCSIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
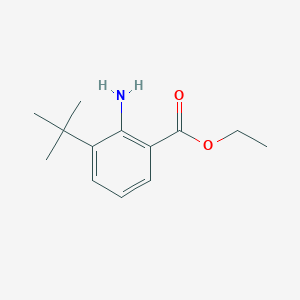
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)

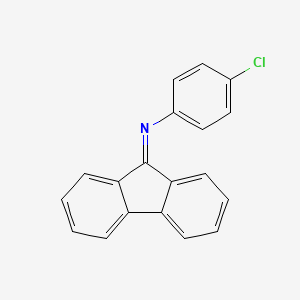
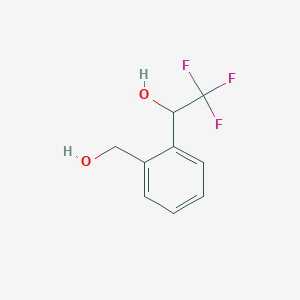

![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

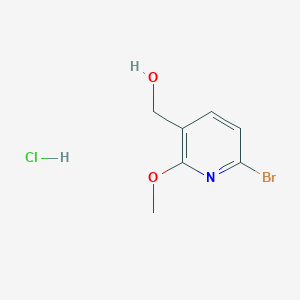
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
